molecular formula C8H7N3O3 B1632789 2-Methyl-6-nitro-1h-benzimidazol-1-ol CAS No. 4615-69-4

2-Methyl-6-nitro-1h-benzimidazol-1-ol

Cat. No.: B1632789
CAS No.: 4615-69-4
M. Wt: 193.16 g/mol
InChI Key: UWBNPKAUKQNJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbenzimidazole is an important pharmacophore widely used in medicinal chemistry for the synthesis of various antibacterial and antifungal agents . It can be used as a key precursor to synthesize substituted benzimidazo .


Synthesis Analysis

2-Methylbenzimidazole is synthesized by the condensation of o-phenylenediamine with acetic acid . The mixture of o-phenylenediamine and acetic acid is heated at 100°C for 2 hours and then cooled slowly. 10% sodium hydroxide solution is added slowly to the mixture until it is slightly alkaline .


Molecular Structure Analysis

The molecular structure of 2-Methylbenzimidazole is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Benzimidazole derivatives, including 2-Methylbenzimidazole, are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . They act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .


Physical and Chemical Properties Analysis

2-Methylbenzimidazole appears as a light beige to brown crystalline powder . It is soluble in alcohol, ether, hot water and sodium hydroxide solution, but insoluble in benzene .

Mechanism of Action

While the exact mechanism of action for 2-Methyl-6-nitro-1h-benzimidazol-1-ol is not explicitly stated in the search results, benzimidazole derivatives are known to have broad-spectrum pharmacological properties . They are used in the synthesis of various antibacterial and antifungal agents .

Safety and Hazards

2-Methylbenzimidazole is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is poison by intravenous route and moderately toxic by ingestion . When heated to decomposition, it emits toxic fumes of NOx .

Properties

CAS No.

4615-69-4

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

1-hydroxy-2-methyl-6-nitrobenzimidazole

InChI

InChI=1S/C8H7N3O3/c1-5-9-7-3-2-6(11(13)14)4-8(7)10(5)12/h2-4,12H,1H3

InChI Key

UWBNPKAUKQNJCM-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1O)C=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=NC2=C(N1O)C=C(C=C2)[N+](=O)[O-]

4615-69-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.